molecular formula C19H20N2O5S B2778108 (E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1173613-32-5

(E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2778108
CAS No.: 1173613-32-5
M. Wt: 388.44
InChI Key: ZVPIGHQTOKUGDO-FMQUCBEESA-N
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Description

(E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(2,5-dimethylfuran-3-carbonyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-11-9-14(12(2)26-11)17(22)20-19-21(7-8-24-3)15-6-5-13(18(23)25-4)10-16(15)27-19/h5-6,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPIGHQTOKUGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule featuring a combination of furan, benzothiazole, and carboxylate functional groups. This structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic reactions involving key intermediates derived from 2,5-dimethylfuran and benzothiazole derivatives. The synthesis typically includes the following steps:

  • Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Acylation Reaction : Involves introducing the carbonyl group from 2,5-dimethylfuran.
  • Formation of the Dioxolo Ring : Achieved through cyclization of diol precursors.
  • Coupling with Benzothiazole : Utilizes coupling reagents like EDCI or DCC to form the final product.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to the target compound exhibit significant antimicrobial properties against various pathogens.

  • Antibacterial Activity : Compounds with similar structural motifs have shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, derivatives containing thiazole rings displayed minimum inhibitory concentrations (MIC) ranging from 0.025 to 2.609 mM against S. aureus .
  • Antifungal Activity : Certain thiazole derivatives have also shown promising antifungal activity against drug-resistant Candida strains, outperforming traditional antifungal agents like fluconazole .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research into thiazole derivatives has indicated their efficacy in inhibiting cancer cell proliferation in vitro.

  • Cell Lines Tested : Studies have utilized A549 (lung cancer) and Caco-2 (colon cancer) cell lines to assess cytotoxic effects. Compounds similar to the target molecule exhibited significant cytotoxicity, indicating their potential as anticancer agents .

Cytoprotective Activity

In addition to antimicrobial and anticancer properties, some derivatives have demonstrated cytoprotective effects against oxidative stress. The presence of electron-donating groups in these compounds has been correlated with enhanced cytoprotective activity .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by various structural modifications:

  • Substituents on the Furan and Benzothiazole Rings : Variations in substituent types (e.g., methyl vs. ethyl groups) significantly affect antimicrobial potency and cytotoxicity profiles.
  • Electron-Withdrawing vs. Electron-Donating Groups : The nature of substituents can alter the electron density on the aromatic systems, impacting both antimicrobial and anticancer activities .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesMIC/IC50 ValuesReferences
AntibacterialS. aureus0.025 - 2.609 mM
AntifungalCandida strainsGreater than fluconazole
AnticancerA549, Caco-2Significant cytotoxicity
CytoprotectiveVarious oxidative stress modelsEnhanced activity

Case Studies

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their antimicrobial activities against resistant strains of bacteria and fungi. The study highlighted that modifications to the benzothiazole moiety significantly influenced their effectiveness .
  • Cytotoxicity Assessment : In vitro studies involving A549 and Caco-2 cells revealed that specific modifications led to enhanced cytotoxic effects, suggesting a promising avenue for developing new anticancer therapies based on this scaffold .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing (E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

  • Methodological Answer : The synthesis involves multi-step reactions, including imine formation, cyclization, and esterification. Critical challenges include controlling stereoselectivity (to maintain the E-configuration) and optimizing reaction conditions (e.g., solvent polarity, temperature) to prevent side reactions like hydrolysis of the ester group. For example, highlights the importance of solvent choice (e.g., acetonitrile for cyclization) and short reaction times (1–3 minutes) to achieve high yields in structurally analogous thiazole derivatives .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying the imino and ester functional groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography (using programs like SHELXL) resolves stereochemical ambiguities, particularly the E-configuration of the imine group . High-Performance Liquid Chromatography (HPLC) monitors purity, as emphasized in for similar heterocyclic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or mass fragmentation)?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. For example, the imino group in this compound may exhibit tautomerism, leading to variable NMR signals. To address this:

  • Perform variable-temperature NMR to detect equilibrium shifts.
  • Use 2D NMR (COSY, HSQC) to confirm connectivity.
  • Cross-validate with X-ray crystallography, as demonstrated in for small-molecule refinement .
  • Compare experimental HRMS data with computational predictions (e.g., isotope pattern simulations).

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Methodological Answer : Focus on modifying the 2,5-dimethylfuran-3-carbonyl and 2-methoxyethyl groups, which influence solubility and target binding. and highlight that introducing electron-withdrawing groups (e.g., fluorine) on aromatic rings or replacing the methoxyethyl chain with polar substituents (e.g., sulfonamides) can improve pharmacokinetic properties . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to biological targets like kinases or GPCRs, guiding synthetic prioritization.

Q. How can researchers address low reproducibility in biological assays involving this compound?

  • Methodological Answer : Variability often stems from:

  • Solubility issues : Use co-solvents (e.g., DMSO-water mixtures) and dynamic light scattering (DLS) to confirm colloidal stability.
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots (e.g., ester hydrolysis).
  • Off-target effects : Employ orthogonal assays (e.g., SPR for binding kinetics, CRISPR knockouts for target validation), as suggested in for imidazo-thiazole derivatives .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as nucleophilic attack at the imino group or ester hydrolysis. demonstrates the integration of computational and experimental design for maleimide derivatives, emphasizing the role of frontier molecular orbital (FMO) analysis in predicting regioselectivity .

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